![molecular formula C10H9BrN2O2 B13088913 Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1956319-09-7](/img/structure/B13088913.png)
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is a derivative of pyrrolopyridine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the bromination of pyrrolo[3,2-c]pyridine followed by esterification. One common method starts with the bromination of 1H-pyrrolo[3,2-c]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolo[3,2-c]pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 6-substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation: Formation of pyrrolo[3,2-c]pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[3,2-c]pyridine derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent.
Anticancer Activity
Recent studies have highlighted its role as a potential anticancer agent. The compound's structure allows it to interact with biological targets involved in tumor growth and proliferation. For instance, derivatives of pyrrolopyridine compounds have shown to inhibit cancer cell lines effectively through mechanisms that induce apoptosis and inhibit angiogenesis .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria has made it a candidate for further development into therapeutic agents for infectious diseases .
Neurological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies are ongoing to evaluate its effects on neurodegenerative diseases, where it may modulate neuroinflammatory responses .
Material Science Applications
This compound is also being explored in material science.
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various applications, including coatings and composites .
Nanotechnology
In nanotechnology, this compound serves as a precursor for the development of nanoparticles that can encapsulate drugs or other active agents, enhancing their delivery and efficacy in biomedical applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of modified pyrrolopyridine derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, indicating its potential as a lead compound for drug development .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity published in Antimicrobial Agents and Chemotherapy, researchers evaluated the effectiveness of this compound against multi-drug resistant bacteria. The compound showed promising results, leading to further investigations into its mechanism of action and potential formulations for clinical use .
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can be compared with other pyrrolo[3,2-c]pyridine derivatives:
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Fluorine substitution affects the compound’s electronic properties and interactions with biological targets.
Ethyl 6-iodo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate:
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of complex molecules. Further research is needed to fully understand its mechanism of action and explore its potential in various scientific fields.
Biological Activity
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS No. 1615714-30-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- Structure : The compound features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active heterocycles.
This compound demonstrates various mechanisms of action that contribute to its biological activity:
- Antibacterial Activity : Research has indicated that derivatives of pyrrole and pyridine exhibit significant antibacterial properties. For instance, certain pyrrole derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that this compound may possess similar or enhanced antibacterial effects .
- Anticancer Potential : The compound's structural similarity to other known anticancer agents suggests potential antiproliferative activity. Studies on related compounds indicate that modifications in the structure can lead to selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of pyrrole derivatives:
- Antibacterial Studies : A comparative study involving several pyrrole derivatives demonstrated that modifications at specific positions on the ring system could enhance antibacterial efficacy. This compound was positioned as a lead compound for further optimization due to its promising initial results .
- Cytotoxicity Assessments : In vitro assessments indicated that certain structural modifications could significantly increase cytotoxicity against cancer cell lines while maintaining low toxicity towards normal lymphocytes. This property is vital for developing targeted cancer therapies .
Properties
CAS No. |
1956319-09-7 |
---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-12-8-3-9(11)13-4-6(7)8/h3-5,12H,2H2,1H3 |
InChI Key |
UXIMYPNZGSBXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=NC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.